Methyl (E)-4,5-Dihydroxypent-2-enoate

Description

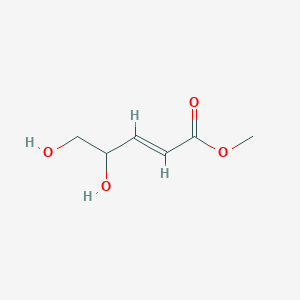

Methyl (E)-4,5-Dihydroxypent-2-enoate is an α,β-unsaturated ester characterized by a conjugated enoate system (C=C double bond adjacent to an ester group) and vicinal dihydroxy groups at positions 4 and 3. This structure confers unique reactivity, particularly in hydrogen bonding and electrophilic addition reactions. The (E)-stereochemistry of the double bond influences its molecular geometry and intermolecular interactions, as seen in crystallographic studies of similar compounds .

Properties

Molecular Formula |

C6H10O4 |

|---|---|

Molecular Weight |

146.14 g/mol |

IUPAC Name |

methyl (E)-4,5-dihydroxypent-2-enoate |

InChI |

InChI=1S/C6H10O4/c1-10-6(9)3-2-5(8)4-7/h2-3,5,7-8H,4H2,1H3/b3-2+ |

InChI Key |

NEIOXAVHFBRGFA-NSCUHMNNSA-N |

Isomeric SMILES |

COC(=O)/C=C/C(CO)O |

Canonical SMILES |

COC(=O)C=CC(CO)O |

Origin of Product |

United States |

Scientific Research Applications

Chemistry: Methyl (E)-4,5-Dihydroxypent-2-enoate is used in organic synthesis as a building block for more complex molecules. Biology: Medicine: It may be explored for its therapeutic properties or as a precursor in drug synthesis. Industry: The compound can be utilized in the production of various chemicals and materials.

Mechanism of Action

The mechanism by which Methyl (E)-4,5-Dihydroxypent-2-enoate exerts its effects depends on its specific application. For example, in biological systems, it may interact with enzymes or receptors, leading to specific biochemical pathways being activated or inhibited. The molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s key differentiators are its conjugated enoate and vicinal dihydroxy groups. Below is a comparison with structurally related esters and hydroxy-containing compounds:

*No direct evidence for this compound; inferences drawn from analogous compounds.

Hydrogen Bonding and Crystallography

For example:

- Ethyl 5-[(ethoxycarbonyl)oxy]-5,5-diphenylpent-2-ynoate () forms hydrogen bonds via ester carbonyl groups, stabilizing its crystal lattice.

- Hydroxy-containing diterpenes (e.g., Torulosic acid methyl ester in ) exhibit intermolecular O–H···O interactions, which could mirror the behavior of the target compound’s diols .

Limitations of Available Evidence

The provided materials lack direct data on this compound. Key gaps include:

Experimental Data: No NMR, XRD, or LCMS profiles (cf. –12, which detail such data for other esters).

Thermodynamic Properties : Melting points, solubility, and stability comparisons are absent (cf. Table 3 in , which generalizes methyl ester properties).

Biological Studies: No toxicity or enzymatic interaction data (unlike heterocyclic amines in ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.